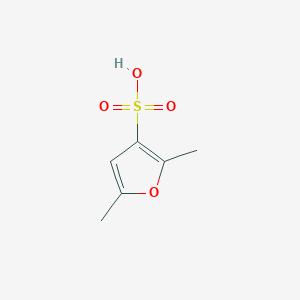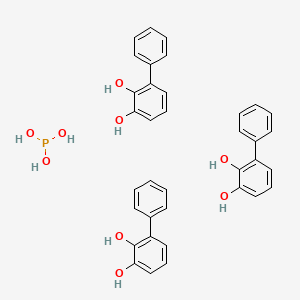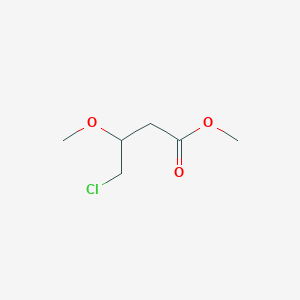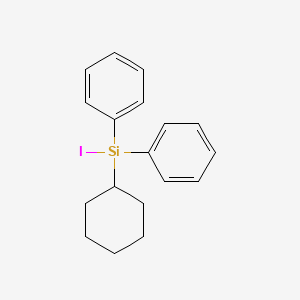
N,N,N-Trimethylanilinium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylanilinium fluoride is a trialkylammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and polymer design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for N,N,N-trimethylanilinium fluoride often involve large-scale methylation reactions using aniline and methyl iodide, followed by purification processes to isolate the desired product. The use of phase-transfer catalysis can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethylanilinium fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to aniline.
Substitution: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aniline, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylanilinium fluoride has a wide range of scientific research applications, including:
Chemistry: Used in cross-coupling reactions, aryl etherification, and fluorine radiolabelling.
Biology: Applied in the design of antimicrobial polymers and pH sensing.
Medicine: Utilized in the synthesis of radiotracers for medical imaging.
Industry: Employed in phase-transfer catalysis and supramolecular recognition.
Wirkmechanismus
The mechanism of action of N,N,N-trimethylanilinium fluoride involves its dual reactivity through both the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophilic sites. The fluoride ion can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N,N-trimethylanilinium fluoride include other trialkylammonium salts such as:
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium chloride
Uniqueness
This compound is unique due to its dual reactivity and the presence of the fluoride ion, which allows for specific applications in fluorine radiolabelling and nucleophilic substitution reactions. This sets it apart from other trialkylammonium salts that may not have the same versatility .
Eigenschaften
CAS-Nummer |
92477-88-8 |
|---|---|
Molekularformel |
C9H14FN |
Molekulargewicht |
155.21 g/mol |
IUPAC-Name |
trimethyl(phenyl)azanium;fluoride |
InChI |
InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IOIJXJFMFHVESQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC=C1.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)




![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
